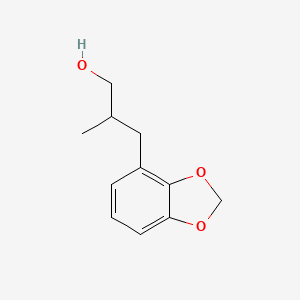

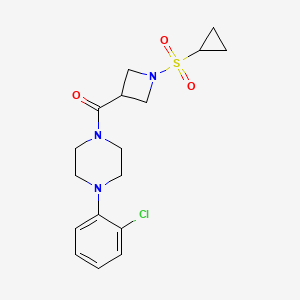

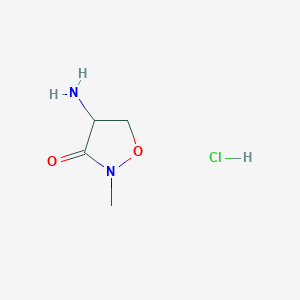

![molecular formula C14H18N2O6S B2578135 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide CAS No. 941996-03-8](/img/structure/B2578135.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Cyclic Compounds

Research led by Kyosuke Kaneda (2020) highlights the development and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a class to which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide belongs. The study outlines the use of sequential Nicholas and Pauson-Khand reactions for creating unique polyheterocyclic compounds, production of 2-aminobenzenesulfonamide-containing cyclononyne as a multifunctional click cycloalkyne agent, and the improvement of intramolecular Pauson-Khand reactions. This research underscores the importance of such compounds in pharmaceutical development and organic synthesis Kaneda, 2020.

Photosensitive Protecting Groups in Synthetic Chemistry

A review by Amit et al. (1974) discusses the application of photosensitive protecting groups in synthetic chemistry, including those related to 3-nitrophenyl and 2,4-dinitrobenzenesulfenyl groups. This area of research is particularly relevant for the development of novel synthetic pathways and the controlled release of active pharmaceutical ingredients Amit, Zehavi, & Patchornik, 1974.

Advanced Oxidation Processes

Qutob et al. (2022) explore the degradation of acetaminophen by advanced oxidation processes (AOPs), an area where this compound could potentially play a role. Their review covers the kinetics, mechanisms, and by-products of these processes, which are critical for environmental remediation and understanding the ecological impact of pharmaceutical contaminants Qutob, Hussein, Alamry, & Rafatullah, 2022.

Sulfonamide-Based Medicinal Chemistry

Research into sulfonamide-based medicinal chemistry, as reviewed by Shichao et al. (2016), highlights the role of sulfonamide derivatives, including this compound, in the development of a wide range of medicinal agents. These compounds have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and various other pharmacological activities, underscoring their potential in drug development Shichao, Jeyakkumar, Rao, Xianlong, Zhang, & Cheng-he, 2016.

Environmental Concerns and Nitrous Oxide

Lew, McKay, and Maze (2018) discuss the past, present, and future of nitrous oxide, touching upon environmental concerns related to greenhouse gases and their potential impact on clinical use. This review also suggests areas for future research, including the use of nitrous oxide in treating resistant depression and its role in addressing the opioid epidemic Lew, McKay, & Maze, 2018.

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c17-16(18)11-4-3-5-13(8-11)23(19,20)15-9-12-10-21-14(22-12)6-1-2-7-14/h3-5,8,12,15H,1-2,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQWNYWLQHMECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)

![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)